4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a methylphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrimido group: The benzimidazole intermediate is then reacted with a pyrimidine derivative, often using a cyclization reaction facilitated by a base such as potassium carbonate.
Substitution reactions: The fluorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and a strong base like sodium hydride.
Final coupling: The carboxamide group is introduced in the final step, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as nitro groups, to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups or replacing existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine and methyl groups can significantly influence the compound’s biological activity and binding affinity.
Medicine
In medicine, this compound might be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The fluorophenyl and methylphenyl groups could enhance binding affinity and specificity, while the dihydropyrimido[1,2-a]benzimidazole core might provide a scaffold for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: Similar structure but with a different position of the fluorine atom.
4-(3-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: Similar structure with chlorine instead of fluorine.
4-(3-fluorophenyl)-2-ethyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide lies in its specific combination of functional groups and the positions of these groups on the aromatic rings. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21FN4O |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H21FN4O/c1-15-10-12-19(13-11-15)28-24(31)22-16(2)27-25-29-20-8-3-4-9-21(20)30(25)23(22)17-6-5-7-18(26)14-17/h3-14,23H,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
ARLONHGZSUPGRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC(=CC=C5)F)C |
Origin of Product |
United States |
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